molecular formula C9H17N3O2 B1395818 1-Butyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 1437312-24-7

1-Butyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1395818
CAS No.: 1437312-24-7
M. Wt: 199.25 g/mol
InChI Key: AHJBHXGYBHHNNH-UHFFFAOYSA-N
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Description

1-Butyl-5-oxopyrrolidine-3-carbohydrazide is a versatile chemical intermediate with significant promise in medicinal chemistry and anticancer drug discovery. The compound features a 5-oxopyrrolidine scaffold, which is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals . The reactive carbohydrazide functional group makes this compound particularly valuable for synthesizing novel hydrazone derivatives through condensation reactions with various aldehydes and ketones . Recent scientific investigations have demonstrated that hydrazone derivatives bearing the 5-oxopyrrolidine scaffold exhibit potent anticancer activity against multiple human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (Panc-1), and melanoma (IGR39) models . These compounds function as potential multikinase inhibitors, with molecular docking studies revealing high binding affinity to key protein kinases involved in cancer progression, such as non-receptor tyrosine kinases (SRC) and serine/threonine protein kinases (BRAF) . The structural architecture of this compound incorporates both hydrogen bond donor and acceptor sites, facilitating diverse molecular interactions with biological targets. The n-butyl substituent at the N1 position contributes to enhanced lipophilicity and membrane permeability. Researchers utilize this compound primarily as a precursor for developing targeted therapeutic agents, particularly in oncology research focused on overcoming drug resistance and improving selectivity profiles . This product is provided For Research Use Only. Not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult relevant Safety Data Sheets prior to handling and operate under appropriate laboratory safety protocols.

Properties

IUPAC Name

1-butyl-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-2-3-4-12-6-7(5-8(12)13)9(14)11-10/h7H,2-6,10H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJBHXGYBHHNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-5-oxopyrrolidine-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. The incorporation of a carbohydrazide functional group at the 3-position introduces a versatile handle for the synthesis of a diverse array of derivatives, such as hydrazones, pyrazoles, and oxadiazoles, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, elucidated from fundamental organic chemistry principles and established methodologies for analogous structures.

Strategic Approach to Synthesis

A direct, one-pot synthesis of this compound is not prominently described in the current literature. Therefore, a rational, multi-step synthetic strategy is proposed. This pathway is designed for efficiency, high yield, and accessibility of starting materials. The core of this strategy involves a three-stage process:

  • Formation of the N-substituted Pyrrolidinone Ring: Synthesis of the key intermediate, 1-butyl-5-oxopyrrolidine-3-carboxylic acid, through the cyclization of itaconic acid with n-butylamine.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final target compound, this compound.

This approach ensures a controlled and stepwise construction of the target molecule, allowing for purification and characterization at each intermediate stage.

Visualizing the Synthesis Pathway

Synthesis_Pathway Itaconic_Acid Itaconic Acid Intermediate_Acid 1-Butyl-5-oxopyrrolidine-3-carboxylic Acid Itaconic_Acid->Intermediate_Acid Aza-Michael Addition & Cyclization n_Butylamine n-Butylamine n_Butylamine->Intermediate_Acid Ester Methyl 1-Butyl-5-oxopyrrolidine-3-carboxylate Intermediate_Acid->Ester Esterification (MeOH, H+) Final_Product This compound Ester->Final_Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 1-Butyl-5-oxopyrrolidine-3-carboxylic Acid

The foundational step of this synthesis is the formation of the N-butyl substituted pyrrolidinone ring. This is efficiently achieved through the reaction of itaconic acid with n-butylamine.[3] This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular cyclization/dehydration.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the primary amine (n-butylamine) on one of the activated double bonds of itaconic acid (an aza-Michael addition). This is followed by an intramolecular amidation, where the newly introduced amino group attacks one of the carboxylic acid moieties, leading to the formation of the stable five-membered lactam ring upon dehydration.

Experimental Protocol

Materials:

  • Itaconic acid

  • n-Butylamine

  • Deionized water or an appropriate high-boiling solvent (e.g., toluene with a Dean-Stark trap)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1 equivalent) in water or suspend it in toluene.

  • To this solution/suspension, add n-butylamine (1.1 equivalents) dropwise with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. If using toluene, water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If water is used as the solvent, acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 1-butyl-5-oxopyrrolidine-3-carboxylic acid.[4]

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
1-Butyl-5-oxopyrrolidine-3-carboxylic acidC9H15NO3185.22Solid

Part 2: Esterification to Methyl 1-Butyl-5-oxopyrrolidine-3-carboxylate

To prepare the carbohydrazide, the carboxylic acid must first be converted to an ester. The methyl or ethyl ester is a suitable intermediate for the subsequent hydrazinolysis. Acid-catalyzed esterification (Fischer esterification) is a standard and cost-effective method for this transformation.

Mechanistic Insight

In the presence of a catalytic amount of a strong acid (e.g., sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, which enhances its electrophilicity. A molecule of alcohol (methanol or ethanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

Experimental Protocol

Materials:

  • 1-Butyl-5-oxopyrrolidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 1-butyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 1-butyl-5-oxopyrrolidine-3-carboxylate.[5]

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Methyl 1-Butyl-5-oxopyrrolidine-3-carboxylateC10H17NO3199.25Oil or low-melting solid

Part 3: Hydrazinolysis to this compound

The final step is the conversion of the ester to the target carbohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction with hydrazine.

Mechanistic Insight

Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, eliminating a molecule of methanol (or ethanol) to form the stable carbohydrazide.

Experimental Protocol

Hydrazinolysis_Workflow Start Dissolve Ester in Alcohol Add_Hydrazine Add Hydrazine Hydrate Start->Add_Hydrazine Reflux Heat to Reflux (4-8h) Add_Hydrazine->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitation of Product Cool->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Alcohol Filter->Wash Dry Dry under Vacuum Wash->Dry End Obtain Final Product Dry->End

Caption: Experimental workflow for the hydrazinolysis step.

Materials:

  • Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol or Isopropanol

Procedure:

  • Dissolve methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (1 equivalent) in ethanol or isopropanol in a round-bottom flask.[6]

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath. The product, this compound, should precipitate out of the solution.

  • Filter the solid product and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure carbohydrazide.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC9H17N3O2199.25Solid

Conclusion

The described three-step synthesis pathway provides a robust and reliable method for the preparation of this compound. This guide, grounded in established chemical principles and supported by analogous procedures from the scientific literature, offers researchers a clear and actionable protocol. The resulting carbohydrazide is a valuable building block for the development of novel compounds with potential therapeutic applications. Rigorous analytical characterization (NMR, IR, Mass Spectrometry) at each step is essential to ensure the identity and purity of the intermediates and the final product.

References

  • Malferrari, M., et al. (2015). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 3, 73. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021). Pharmaceutical Chemistry Journal, 55(3), 1-3. [Link]

  • PubChem. (n.d.). Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • Gudelis, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3801. [Link]

  • Plaga, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5010. [Link]

  • Sapijanskaitė-Banevič, B., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). [Link]

  • Gudelis, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

Sources

Technical Characterization Guide: Spectral Analysis of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide

[1]

Executive Summary & Structural Context[2][3][4][5][6]

This technical guide provides a comprehensive framework for the spectral characterization of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide (C




2-pyrrolidone (lactam)hydrazide

The analysis of this molecule presents specific challenges:

  • Chirality: The C3 position is a stereocenter, rendering the geminal protons at C2 and C4 diastereotopic and magnetically non-equivalent.

  • Tautomerism: The hydrazide group (-C(=O)NHNH

    
    ) exhibits amide-iminol tautomerism and restricted rotation, potentially leading to signal broadening or rotameric splitting in NMR spectra [3].[1]
    
  • Polarity: The molecule is highly polar, requiring specific solvent selection (DMSO-d

    
    ) to observe exchangeable protons.[1]
    
Structural Numbering & Logic

For the purpose of this analysis, the pyrrolidine ring is numbered as follows:

  • Position 1: Nitrogen (substituted with

    
    -butyl).[1]
    
  • Position 2: Methylene (-CH

    
    -), adjacent to N.[1]
    
  • Position 3: Methine (-CH-), substituted with the carbohydrazide group.[1][2]

  • Position 4: Methylene (-CH

    
    -).[1]
    
  • Position 5: Carbonyl (C=O), forming the lactam.

Analytical Workflow

The following workflow outlines the logical progression from crude synthesis to validated structural confirmation.

AnalyticalWorkflowSynthesisCrude Synthesis(Ester Hydrazinolysis)PurificationPurification(Recrystallization/HPLC)Synthesis->PurificationIRFT-IR(Functional Group Check)Purification->IRQuick ScreenMSESI-MS(MW & Frag. Pattern)Purification->MSMass Conf.NMR1H/13C NMR(Connectivity & Stereochem)IR->NMRMS->NMRIf MW CorrectValidationFinal StructureValidationNMR->Validation

Caption: Integrated analytical workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][8][9]

Experimental Protocol
  • Solvent: DMSO-d

    
     (99.9% D) is mandatory.[1] Chloroform-d (CDCl
    
    
    ) often fails to resolve the broad hydrazide -NH and -NH
    
    
    protons due to rapid exchange and poor solubility.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[1] If rotameric broadening is observed at the hydrazide, elevate to 323 K to coalesce signals.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

1H NMR Analysis (400 MHz, DMSO-d )

The 1H spectrum is dominated by the asymmetry introduced by the C3 chiral center. The protons at C2 and C4 are diastereotopic, appearing as complex multiplets rather than simple triplets/doublets.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Hydrazide 9.00 – 9.20Broad Singlet1HAmide -NH (Exchangeable).[1] Shift varies with concentration.
Hydrazide 4.20 – 4.50Broad Singlet2HTerminal -NH

.[1] Broad due to quadrupole broadening and H-bonding.[1]
C2-H

,H

3.45 – 3.60Multiplet2HDeshielded by adjacent N. Diastereotopic splitting often overlaps.[1]
N-Butyl (C1') 3.15 – 3.25Triplet/Multiplet2H

-methylene of the butyl chain.[1]
C3-H 2.90 – 3.05Multiplet1HMethine proton.[1] Key chiral center.[1]
C4-H

2.45 – 2.60dd or Multiplet1HGeminal to C4-H

.[1] Deshielded by adjacent C=O[1] (Lactam).[1][3][4]
C4-H

2.20 – 2.35dd or Multiplet1HGeminal partner.[1] Distinct shift confirms rigid ring conformation.[1]
N-Butyl (C2') 1.35 – 1.50Multiplet2H

-methylene of butyl chain.[1]
N-Butyl (C3') 1.20 – 1.35Sextet/Multiplet2H

-methylene of butyl chain.[1]
N-Butyl (C4') 0.85 – 0.95Triplet3HTerminal methyl group.[1]

Critical Interpretation Note: The "fingerprint" of this molecule is the complexity of the C2 and C4 regions. Unlike a flat pyrrole, the 5-oxopyrrolidine ring is puckered. The C4 protons often appear as an ABX system coupled to C3.[1]

13C NMR Analysis (100 MHz, DMSO-d )
  • Carbonyls: Two distinct signals in the downfield region.[1]

    • 172.0 – 174.0 ppm: Lactam C=O[1] (C5).

    • 168.0 – 170.0 ppm: Hydrazide C=O[1] (Exocyclic).[1][5]

  • Ring Carbons:

    • 48.0 – 50.0 ppm: C2 (Next to N).

    • 35.0 – 38.0 ppm: C3 (Methine).[1]

    • 32.0 – 34.0 ppm: C4 (Next to C=O).

  • Butyl Chain: ~40 ppm (N-C), ~29 ppm, ~19 ppm, ~13 ppm (CH

    
    ).
    

Infrared (IR) Spectroscopy[2][5][9][11]

IR is the primary tool for confirming the transformation of the ester precursor to the hydrazide.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.[1]

  • Resolution: 4 cm

    
    .[1]
    
Diagnostic Bands
Wavenumber (cm

)
Vibration ModeStructural Significance
3200 – 3350

(N-H) Stretch
Diagnostic: Doublet or broad band indicating primary amine (-NH

) and secondary amide (-NH-) of the hydrazide [4].[1]
2930 – 2960

(C-H) Stretch
Aliphatic C-H stretches from the

-butyl chain.[1]
1670 – 1695

(C=O) Lactam
Strong band.[1] The 5-membered lactam ring strain shifts this higher than acyclic amides.
1640 – 1660

(C=O) Hydrazide
"Amide I" band.[1] Usually lower frequency than the lactam carbonyl.
1520 – 1550

(N-H) Bend
"Amide II" band mixed with C-N stretch.
1250 – 1280

(C-N)
C-N stretch of the lactam and exocyclic amide.

Quality Control Check: Absence of a band at 1730–1750 cm


Mass Spectrometry (MS)[2][9][12][13][14][15]

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50).[1]

  • Rationale: The basic nitrogen of the hydrazide and the lactam ensures easy protonation

    
    .
    
Fragmentation Pathway

The fragmentation pattern is essential for distinguishing the hydrazide from potential hydrolysis byproducts (carboxylic acid).

  • Parent Ion:

    
     200.14 
    
    
    .[1]
  • Primary Fragment (

    
     169):  Loss of the terminal hydrazine group (-NHNH
    
    
    is mass 31, but typically loss of N
    
    
    H
    
    
    or cleavage of the C-N bond occurs). A characteristic loss of 31 Da (N
    
    
    H
    
    
    ) is common in hydrazides.[1]
  • Secondary Fragment (

    
     112/113):  Loss of the butyl chain (C
    
    
    H
    
    
    , 57 Da) or cleavage of the exocyclic carbonyl chain.

MSFragmentationParent[M+H]+ m/z 200.14Frag1Acylium Ion m/z ~169 (Loss of -NHNH2)Parent->Frag1- 31 Da (N2H3)Frag2Pyrrolidone Core m/z ~112 (Loss of Butyl/Sidechain)Frag1->Frag2Ring Cleavage / Dealkylation

Caption: Predicted ESI-MS fragmentation pathway for this compound.

References

  • Plaga, A. et al. (2023).[1][6] Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4).[6]

  • Milašiūtė, I. et al. (2025).[1] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria.[1][2] Molecules, 30(12).

  • Mashima, M. (1962).[1][7] Infrared Absorption Spectra of Hydrazides. III. Hydrazides of Aliphatic Acids.[1][7] Bulletin of the Chemical Society of Japan.

  • NIST Mass Spectrometry Data Center. (2025).[1] 2-Pyrrolidinone, 1-butyl- Spectral Data.[1][3][8][9] NIST Chemistry WebBook.[1]

Technical Monograph: Solubility & Stability of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide

[1][2]

Executive Summary & Chemical Architecture

This compound (hereafter referred to as BOPC ) is a functionalized lactam scaffold often utilized as a pharmaceutical intermediate or a fragment in kinase inhibitor discovery.[1][2] Its utility stems from the dual reactivity of its core: the rigidity of the pyrrolidinone ring (acting as a hydrogen bond acceptor/donor mimic) and the nucleophilicity of the carbohydrazide tail (serving as a linker or metal chelator).

However, this duality presents specific formulation challenges. The hydrazide moiety renders the compound susceptible to oxidative degradation and Schiff base formation, while the lactam ring introduces pH-dependent hydrolytic risks.[2]

Structural Analysis & Reactive Sites

To understand stability, we must map the molecule’s reactive centers:

BOPC_StructureBOPCThis compound(Core Scaffold)LactamLactam Ring (C-5)Susceptible to Ring Opening(pH > 9 or pH < 2)BOPC->Lactam Hydrolytic InstabilityHydrazideCarbohydrazide (C-3)Redox Active & Nucleophilic(Forms Hydrazones)BOPC->Hydrazide Oxidative/Chemical InstabilityButylN-Butyl ChainLipophilic Anchor(Increases LogP)BOPC->Butyl Solubility Modulator

Figure 1: Functional decomposition of BOPC highlighting critical stability and solubility determinants.[1][2]

Physicochemical Profile (Predicted)

Based on structure-activity relationships (SAR) of analogous 5-oxopyrrolidine derivatives.

PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~199.25 g/mol Small molecule, likely high permeability.[1][2]
LogP (Octanol/Water) ~0.5 – 1.2 (Estimated)Amphiphilic. The butyl group balances the polar hydrazide/lactam, suggesting moderate aqueous solubility.
pKa (Hydrazide) ~3.0 – 3.5 (Conjugate acid)The terminal nitrogen is weakly basic. It will be protonated in strong acids (

).[2]
pKa (Lactam) > 15 (Neutral)The lactam nitrogen is non-basic due to resonance with the carbonyl.
H-Bond Donors 2 (Hydrazide

, Amide

)
High potential for crystal lattice energy (affecting dissolution rate).[1][2]

Solubility Profile & Optimization

BOPC exhibits "intermediate" polarity.[2] It is not lipophilic enough for pure hexane/ether solubility, nor is it ionic enough for instant high-concentration aqueous solubility at neutral pH.[2]

Solvent Compatibility Table
Solvent ClassSolubility PredictionUsage Recommendation
Water (Neutral pH) Moderate (1–10 mg/mL)Suitable for low-dose screening.[1][2] Heating to 40°C aids dissolution.[2]
Acidic Water (0.1N HCl) High (>50 mg/mL)Protonation of the terminal hydrazine nitrogen (

) drastically increases solubility.[2]
DMSO / DMF Very High (>100 mg/mL)Preferred stock solvent. Stable for long-term storage at -20°C.
Ethanol / Methanol Good (10–50 mg/mL)Good for intermediate dilutions; avoid for long-term storage if traces of aldehydes are present.[1][2]
Acetonitrile ModerateUseful for HPLC mobile phases.[2]
Protocol: Saturation Solubility Determination

To validate the exact solubility for your specific batch (polymorphs can vary), follow this Self-Validating Protocol :

  • Preparation: Add excess BOPC solid (~20 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF or PTFE filter (avoid Nylon, which binds amides).[2]

  • Quantification: Analyze filtrate via HPLC-UV (210 nm).

    • Check: If the peak area is outside the linear range, dilute 1:10 and re-inject.

    • Reference: Compare against a standard curve prepared in DMSO.[2]

Stability & Degradation Mechanisms

The stability of BOPC is dictated by two competing degradation pathways: Hydrolysis (pH-driven) and Oxidation/Condensation (Environment-driven).[1][2]

Hydrolytic Degradation Pathways

Hydrazides and lactams have distinct windows of stability.[2]

  • Acidic Conditions (pH < 2): The hydrazide is stable (protonated), but the lactam ring may slowly open to form the linear amino-acid derivative (GABA analogue).

  • Neutral Conditions (pH 6–8): Optimal Stability. Both the ring and the hydrazide are relatively stable.

  • Basic Conditions (pH > 10): Rapid degradation. The lactam ring opens (saponification), and the hydrazide can hydrolyze to the carboxylic acid and free hydrazine.

Degradation_PathwaysBOPCBOPC (Intact)Acid_StressStrong Acid (pH < 2)HeatBOPC->Acid_StressBase_StressStrong Base (pH > 10)BOPC->Base_StressRing_Open_AcidRing Opening:N-Butyl-GABA-HydrazideAcid_Stress->Ring_Open_Acid SlowHydrolysis_BaseHydrazide Cleavage:1-Butyl-5-oxopyrrolidine-3-carboxylate+ HydrazineBase_Stress->Hydrolysis_Base Fast

Figure 2: Primary degradation pathways under pH stress.[1][2]

Chemical Incompatibility: The "Aldehyde Trap"

Critical Warning: The carbohydrazide group (

hydrazones2
  • Avoid: Acetone (solvent), reducing sugars (excipients like glucose/lactose), and certain PEG grades containing aldehyde impurities.

  • Result: Formation of a new peak in HPLC with higher lipophilicity (hydrazone adduct).

Oxidative Stability

Hydrazides are mild reducing agents.[2] Exposure to air (oxygen) or metal ions (


  • Mitigation: Store solid material under nitrogen/argon.[2] Add EDTA (0.01%) to aqueous buffers to sequester catalytic metal ions.[2]

Handling & Storage Recommendations

Storage Conditions
  • Solid State: Store at -20°C in a desiccator. The compound is likely hygroscopic due to the amide/hydrazide motifs.

  • Stock Solutions (DMSO): Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Aqueous Solutions: Prepare fresh. Stable for <24 hours at room temperature; <1 week at 4°C.

Analytical Monitoring (HPLC Method)

To monitor stability, use a generic gradient method capable of separating the polar hydrolysates from the parent.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps hydrazide protonated/sharp).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 210 nm (Amide bond) and 254 nm (if aromatic impurities are suspected, though BOPC itself has low UV absorbance above 220 nm).

References

  • ChemicalBook. (2024).[2][3] 2-Pyrrolidinone: Synthesis method and chemical reaction.[1][2][3] (Describes the hydrolysis kinetics of the lactam ring in acidic/basic media).

  • Gudmundsdottir, A. V., et al. (2009).[4] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.[2][4] (Establishes the pH-stability profile of hydrazide linkages).

  • Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija.[2][3][5] (Provides synthesis and characterization data for structural analogues).

  • Fisher Scientific. (2024).[2] Carboxylic acid hydrazides - General Properties. (General handling and reactivity of the hydrazide functional group).[6]

In silico modeling of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide interactions

Author: BenchChem Technical Support Team. Date: February 2026

Computational Pharmacodynamics: A Comprehensive Framework for 1-Butyl-5-oxopyrrolidine-3-carbohydrazide

Executive Summary This technical guide outlines a rigorous in silico characterization framework for This compound . This molecule represents a hybrid pharmacophore: it fuses the neuroactive 2-pyrrolidinone (lactam) core—characteristic of the racetam family (e.g., Levetiracetam)—with a reactive carbohydrazide tail, often associated with antimicrobial and enzyme-inhibitory activity.

The following protocols are designed to validate its potential as a bioactive ligand, specifically investigating its dual-potential as a neurological modulator (SV2A interaction) or an antimicrobial agent (DNA Gyrase inhibition), as suggested by structural analogs in recent literature.

Part 1: Molecular Architectonics & Quantum Mechanical Optimization

Before docking, the ligand’s geometry must be energetically minimized to ensure the "1-butyl" lipophilic tail and the "carbohydrazide" moiety are in a biologically relevant conformation.

The Conformation Problem

The carbohydrazide group ($ -CONHNH_2 $) can adopt cis or trans conformations relative to the carbonyl oxygen. Furthermore, the N-butyl chain introduces significant rotatable freedom. Standard force fields (MMFF94) often fail to capture the electronic delocalization across the hydrazide amide bond.

DFT Optimization Protocol

Objective: Calculate partial charges (ESP) and optimize geometry using Density Functional Theory (DFT).

  • Software: Gaussian 16 or ORCA (Open Source).

  • Functional/Basis Set: B3LYP/6-311G++(d,p). This level of theory is required to accurately model the lone pair interactions on the hydrazide nitrogens.

  • Solvation Model: IEFPCM (Implicit Solvation) using Water ($ \epsilon=78.4 $) to mimic physiological conditions.

Step-by-Step Workflow:

  • Construction: Build the 3D structure in Avogadro. Set the initial butyl chain torsion to 180° (anti-periplanar) to avoid steric clash.

  • Optimization: Run geometry optimization to find the global minimum.

  • Frequency Check: Ensure no imaginary frequencies exist (validating a true minimum).

  • Charge Calculation: Generate Merz-Kollman (MK) or ESP charges. Note: Do not use Gasteiger charges for hydrazides as they underestimate the polarization of the terminal amine.

Part 2: Target Identification (Inverse Docking)

Since this specific derivative is a "novel candidate," we must first identify its most likely biological targets. We utilize a "Target Fishing" approach.

Pharmacophore Mapping

The molecule possesses two distinct binding motifs:

  • The Lactam Core: Hydrogen bond acceptor (C=O) and hydrophobic ring. Targets: SV2A, AMPA receptors.

  • The Carbohydrazide Tail: Hydrogen bond donor/acceptor and metal chelator. Targets: Metalloproteases, DNA Gyrase (ATPase domain).

Screening Protocol

Tools: SwissTargetPrediction, PharmMapper. Input: The DFT-optimized .mol2 file.

Hypothesis Generation: Based on structural analogs (pyrrolidine-3-carbohydrazides), the highest probability targets are:

  • Primary Candidate (Antimicrobial): DNA Gyrase Subunit B (PDB: 1KZN). Hydrazides are known to inhibit the ATPase active site.

  • Secondary Candidate (Neurological): Synaptic Vesicle Glycoprotein 2A (SV2A) (PDB: 4JNC). The 5-oxopyrrolidine core mimics Levetiracetam.

Part 3: Molecular Docking Protocol (Case Study: DNA Gyrase)

We will proceed with DNA Gyrase B as the target, given the high potency of hydrazide derivatives against this enzyme in literature.

System Preparation[1][2][3][4][5][6]
  • Receptor: Download PDB 1KZN (E. coli Gyrase B).

    • Clean-up: Remove co-crystallized ligand (Clorobiocin) and water molecules.

    • Protonation: Add polar hydrogens at pH 7.4 using H++ server.

  • Ligand: Use the DFT-optimized structure. Set the N-N bond in the hydrazide as "non-rotatable" if the DFT barrier is high (>10 kcal/mol); otherwise, allow rotation.

Grid Box Generation

The active site is the ATP-binding pocket.

  • Center: x=18.5, y=24.1, z=36.8 (Based on Clorobiocin centroid).

  • Dimensions: $ 20 \times 20 \times 20 $ Å.

Docking Execution (AutoDock Vina / Glide)

Command Line Argument (Vina):

  • Exhaustiveness: Set to 32 (High) to ensure the flexible butyl tail finds the hydrophobic sub-pocket.

Interaction Analysis Criteria

A successful "hit" must demonstrate:

  • H-Bond: Between the hydrazide $ -NH_2 $ and Asp73 (Key residue for ATPase activity).

  • Hydrophobic: Interaction of the 1-Butyl group with Val43 or Ile78 .

  • Affinity: Binding energy $ \Delta G < -7.0 $ kcal/mol.

Part 4: Dynamic Stability (Molecular Dynamics)

Docking provides a static snapshot. MD simulations determine if the 1-butyl tail destabilizes the complex over time.

Simulation Setup (GROMACS 2024)
  • Force Field: CHARMM36m (Best for small organic ligands + protein).

  • Ligand Topology: Generate using CGenFF (CHARMM General Force Field).

  • Box: Dodecahedron, 1.0 nm buffer.

  • Solvent: TIP3P Water model + 0.15 M NaCl (Physiological).

Production Run Protocol
  • Minimization: Steepest descent (50,000 steps).

  • NVT Equilibration: 100 ps, 300 K (V-rescale thermostat). Restrain ligand heavy atoms.

  • NPT Equilibration: 100 ps, 1 bar (Parrinello-Rahman barostat).

  • Production MD: 100 ns. Step size = 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 2.5 Å, the binding is unstable.

  • H-Bond Lifetime: Calculate the percentage of simulation time the Hydrazide-Asp73 bond exists. >60% indicates a stable inhibitor.

Part 5: Visualization & Logic Flow

The In Silico Workflow

The following diagram illustrates the critical path from molecule creation to validated model.

Workflow Start Ligand: this compound DFT QM Optimization (B3LYP/6-311G++) Start->DFT Geometry Correction Target Target Prediction (PharmMapper/SwissTarget) DFT->Target .mol2 Input Docking Molecular Docking (AutoDock Vina) Target->Docking Select Receptor (e.g., Gyrase B) MD MD Simulation (GROMACS - 100ns) Docking->MD Best Pose Analysis Interaction Profiling (RMSD/Binding Energy) MD->Analysis Trajectory

Figure 1: Step-by-step computational workflow for characterizing the novel ligand.

Predicted Interaction Map (Gyrase B)

This diagram visualizes the hypothesized binding mode based on the pharmacophore.

Interactions Ligand_Core 5-Oxopyrrolidine Core Ligand_Tail 1-Butyl Group Ligand_Core->Ligand_Tail Ligand_Head Carbohydrazide (-CONHNH2) Ligand_Core->Ligand_Head Val43 Val43 (Hydrophobic) Ligand_Tail->Val43 Hydrophobic Contact Asp73 Asp73 (Active Site) Ligand_Head->Asp73 H-Bond (Donor) Glu50 Glu50 (Gatekeeper) Ligand_Head->Glu50 H-Bond (Acceptor)

Figure 2: Hypothesized interaction network within the DNA Gyrase B ATP-binding pocket.

Part 6: ADMET & Drug-Likeness Profile[2]

Before synthesis scale-up, the pharmacokinetic properties must be predicted. The "1-Butyl" chain significantly alters the lipophilicity compared to the parent pyrrolidinone.

PropertyPredicted RangeImpact on Bioactivity
LogP (Lipophilicity) 1.8 - 2.5Optimal. The butyl chain pushes LogP into the ideal range for membrane permeability (CNS penetration).
TPSA (Polar Surface Area) 80 - 90 ŲGood. <140 Ų suggests good oral bioavailability.
H-Bond Donors 2 (Hydrazide)Compliant with Lipinski's Rule of 5.
BBB Permeation LikelyThe pyrrolidinone core + butyl tail facilitates Blood-Brain Barrier crossing (relevant for SV2A targeting).
Toxicity Alert HydrazideWarning. Hydrazides can be metabolically unstable or hepatotoxic. Check for structural alerts in SwissADME.

References

  • BenchChem. (2025).[1] In Silico Modeling of 1-(2-Methylnicotinoyl)pyrrolidin-2-one Interactions: A Technical Guide. Retrieved from

  • Plaga, A., et al. (2023).[2] Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). Retrieved from

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[3][4][5] Pharmaceuticals.[2][6][3][1][7][8] Retrieved from [9]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from

  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX. Retrieved from

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Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Pyrrolidone Derivatives

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its rigid, five-membered ring structure provides a fixed conformational framework for appended functional groups, enabling specific interactions with biological targets. Modifications at various positions on the pyrrolidine ring have yielded compounds with potent antidiabetic and anticancer properties.[1] The carbohydrazide moiety is also a key pharmacophore, known to be present in compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

The compound of interest, 1-Butyl-5-oxopyrrolidine-3-carbohydrazide (herein referred to as "Compound BPC"), combines these two pharmacophores. Recent studies on similar 5-oxopyrrolidine-3-carbohydrazide derivatives have demonstrated promising anticancer activity, suggesting potential as inhibitors of protein kinases or inducers of apoptosis.[5][6] Specifically, derivatives with varied substitutions have shown cytotoxicity against melanoma, breast, and pancreatic cancer cell lines.[5][7] Therefore, a systematic in vitro evaluation of Compound BPC is warranted to determine its potential as a novel anticancer agent.

This document provides a comprehensive guide for researchers to assess the in vitro anticancer effects of Compound BPC. It outlines protocols for initial compound characterization, primary cytotoxicity screening, and subsequent mechanistic assays to elucidate its mode of action.

Preliminary Compound Characterization

Before initiating cell-based assays, it is crucial to determine the fundamental physicochemical properties of Compound BPC, as these can significantly impact the interpretation of biological data.[8]

Solubility and Stability Assessment

Rationale: Poor aqueous solubility can lead to compound precipitation in culture media, resulting in inaccurate concentration-response data.[9] Instability can lead to degradation, reducing the effective concentration of the active compound over the course of an experiment.[8][10]

Protocol: Kinetic Solubility in PBS

  • Prepare Stock Solution: Prepare a 10 mM stock solution of Compound BPC in 100% dimethyl sulfoxide (DMSO).[9]

  • Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This achieves a final compound concentration of 100 µM with 1% DMSO.[9]

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the light scattering of each well using a nephelometer to detect precipitation.[9]

Protocol: Stability in Culture Medium

  • Preparation: Prepare a working concentration of Compound BPC (e.g., 100 µM) in complete cell culture medium (e.g., DMEM with 10% FBS).

  • Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for the longest duration of a planned experiment (e.g., 72 hours).

  • Analysis: At various time points (0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of Compound BPC using High-Performance Liquid Chromatography (HPLC). A significant decrease in the parent compound peak area over time indicates instability.

Primary Cytotoxicity Screening: The MTT Assay

The initial evaluation of a novel compound's anticancer potential involves determining its cytotoxicity across a panel of cancer cell lines.[11][12] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[14][15]

Cell Line Selection

A diverse panel of cancer cell lines should be selected to assess the breadth of Compound BPC's activity. A non-cancerous cell line should be included to determine selectivity.[13][16]

Table 1: Suggested Cell Line Panel

Cell LineCancer TypeCharacteristics
MCF-7 Breast CancerEstrogen receptor-positive
MDA-MB-231 Breast CancerTriple-negative, highly invasive
A549 Lung CancerNon-small cell lung carcinoma
HCT116 Colon CancerColorectal carcinoma
HEK293 Non-cancerousHuman Embryonic Kidney
Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of Compound BPC in complete culture medium. Final concentrations might range from 0.1 µM to 100 µM. Also prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[17] Remove the old medium from the wells and add 100 µL of the compound dilutions or controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[17]

Table 2: Hypothetical IC50 Values for Compound BPC

Cell LineCompound BPC (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)Selectivity Index (SI)¹
MCF-7 12.5 ± 1.50.8 ± 0.16.4
MDA-MB-231 8.2 ± 1.11.2 ± 0.29.8
A549 25.1 ± 2.31.5 ± 0.33.2
HCT116 18.7 ± 1.91.1 ± 0.24.3
HEK293 80.5 ± 5.610.2 ± 1.4-

¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Mechanistic Studies: Elucidating the Mode of Action

If Compound BPC demonstrates potent and selective cytotoxicity, the next step is to investigate its mechanism of action. Key questions include whether it induces apoptosis (programmed cell death) or causes cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22]

Workflow Diagram: Apoptosis Assay

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed Cells (e.g., MDA-MB-231) treat Treat with Compound BPC (e.g., 1x and 2x IC50) for 24h seed->treat harvest Harvest Cells (including supernatant) treat->harvest wash_pbs Wash with Cold 1X PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin incubate1 Incubate 15 min at RT, Dark add_annexin->incubate1 add_pi Add Propidium Iodide (PI) incubate1->add_pi incubate2 Incubate 5 min at RT, Dark add_pi->incubate2 acquire Acquire Data on Flow Cytometer incubate2->acquire analyze Analyze Quadrants: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) acquire->analyze

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound BPC at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Harvest Cells: Collect both adherent and floating cells by trypsinization and centrifugation.[22]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by PI Staining

Principle: Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24] Many anticancer drugs exert their effects by causing cell cycle arrest at a specific checkpoint. This assay uses PI to stain the cellular DNA content.[23] Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, flow cytometry can distinguish between these populations based on fluorescence intensity.[25]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells and treat with Compound BPC as described for the apoptosis assay.

  • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[26]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[26] RNase A is crucial to prevent the staining of double-stranded RNA.[23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle phases from the DNA content histogram.[25]

Investigating Molecular Targets: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a cell lysate.[27][28] It can be used to investigate the effect of Compound BPC on key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/AKT pathways.[29] This involves probing for changes in the phosphorylation status of key proteins (e.g., p-ERK, p-AKT) or the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3).[27]

Workflow Diagram: Western Blotting

G cluster_prep Sample Preparation cluster_blot Blotting cluster_detect Detection treat Treat Cells with Compound BPC lyse Lyse Cells & Extract Proteins treat->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify sds SDS-PAGE Separation quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Block with BSA or Milk transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-AKT) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Add ECL Substrate & Image Chemiluminescence secondary_ab->detect

Caption: General Workflow for Western Blotting Analysis.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with Compound BPC, wash with PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[30]

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[30]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[30]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-AKT, anti-Bax) overnight at 4°C with gentle shaking.[30]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[29]

Conclusion and Future Directions

These protocols provide a systematic framework for the initial in vitro characterization of this compound. The data generated from these assays will establish its cytotoxic potential, selectivity, and provide initial insights into its mechanism of action. Positive results, such as potent and selective induction of apoptosis or cell cycle arrest in cancer cells, would justify further investigation, including the identification of specific molecular targets and eventual evaluation in preclinical in vivo models.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. JoVE. Retrieved from [Link]

  • Yap, B. K., Chooi, Y. M., Chan, K. L., & Hassan, N. H. (2022). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PMC. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • de Oliveira, R. B., de Lima, G. M., da Silva, A. G., & de Faria, A. R. (2016). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. MDPI. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Retrieved from [Link]

  • DergiPark. (2022). Antiproliferative Activity of Pyrrolidine Derivatives compound in Colon Cancer Cells. Retrieved from [Link]

  • BioVision. (n.d.). MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. Retrieved from [Link]

  • Smalley, K. S., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • PubMed. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Retrieved from [Link]

  • PMC. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Retrieved from [Link]

  • KTU ePubl. (2025). Exploration of 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate. Retrieved from [Link]

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Cell viability assays (MTT, wound healing) for 5-oxopyrrolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Protocols for Cytotoxicity (MTT) and Migration (Wound Healing) Assays

Executive Summary

5-oxopyrrolidine (pyroglutamic acid) derivatives represent a versatile scaffold in medicinal chemistry, exhibiting significant anticancer, antimicrobial, and neuroprotective properties [1, 2]. However, the specific physicochemical properties of the lactam ring—polarity, potential for hydrolysis, and solubility profiles—demand optimized assay conditions to prevent artifacts.

This guide provides field-validated protocols for assessing the biological activity of these compounds. It synthesizes standard operating procedures with specific modifications required for small-molecule lactam derivatives, ensuring data integrity and reproducibility.

Compound Handling & Preparation

The Foundation of Reproducibility: 5-oxopyrrolidine derivatives often exhibit limited aqueous solubility. Proper stock preparation is critical to prevent microprecipitation, which causes false positives in MTT assays (crystals scatter light) and false negatives in wound healing (aggregates inhibit migration physically).

2.1. Stock Solution Preparation[1]
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce degradation of the lactam ring in the presence of residual moisture.

2.2. Working Solutions
  • Dilution: Dilute the master stock into pre-warmed culture media immediately before use.

  • DMSO Limit: Ensure the final DMSO concentration is

    
     (v/v).
    
  • Self-Validation Step: Visually inspect the highest concentration well under a microscope (40x). If precipitates are visible, sonicate or lower the concentration.

Protocol A: MTT Cell Viability Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) of 5-oxopyrrolidine derivatives.

Mechanism & Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells [3].[2][3]

  • Why this matters: 5-oxopyrrolidine derivatives may occasionally possess reducing moieties (e.g., hydrazone linkers). These can chemically reduce MTT without cells, leading to false viability readings. A cell-free control is mandatory.

3.1. Experimental Workflow (Visualization)

MTT_Workflow cluster_0 Day 1: Seeding cluster_1 Day 2: Treatment cluster_2 Day 3/4: Readout Seed Seed Cells (3k - 10k/well) Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Treat Add Compounds (Serial Dilution) Incubate1->Treat Control_Chem CRITICAL: Cell-Free Control (Media + Compound + MTT) Treat->Control_Chem Parallel Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 3-4h (37°C, Dark) AddMTT->Incubate3 Solubilize Add DMSO (Dissolve Formazan) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the MTT assay including the critical chemical interference control step.

3.2. Detailed Procedure
  • Seeding: Plate cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Volume: 100 µL. Incubate 24h.
    
  • Treatment:

    • Remove old media.[3][4]

    • Add 100 µL of fresh media containing the 5-oxopyrrolidine derivative (0.1 – 100 µM).

    • Blanks: Media only (no cells).

    • Vehicle Control: Media + 0.5% DMSO.

    • Interference Control: Media + Compound (Highest Conc.) + No Cells.

  • MTT Addition:

    • Prepare MTT stock (5 mg/mL in PBS). Filter sterilize.

    • Add 10 µL MTT stock to each well (Final: 0.45 mg/mL).

    • Incubate 3–4 hours at 37°C. Note: Check for purple precipitate under microscope.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[3]

    • Add 100 µL DMSO to dissolve formazan.

    • Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference filter 630 nm).

3.3. Data Analysis

Calculate % Viability:


[5]
  • Validation: If the "Interference Control" OD > Blank OD, the compound is chemically reducing MTT. Switch to an ATP-based assay (e.g., CellTiter-Glo) [4].

Protocol B: Wound Healing (Scratch) Assay

Objective: Evaluate the anti-migratory potential of 5-oxopyrrolidine derivatives (metastasis inhibition).

Mechanism & Causality: This assay measures collective cell migration.[6]

  • Critical Distinction: To claim "anti-migration" rather than "cytotoxicity," you must decouple migration from proliferation.

  • Solution: Use a low concentration of Mitomycin C (proliferation inhibitor) or serum starvation (low FBS) during the assay.

4.1. Experimental Workflow (Visualization)

WoundHealing_Workflow Confluence Grow to 100% Confluence (Monolayer) Starve Serum Starvation (Overnight, Optional) Confluence->Starve Scratch Create Scratch (p200 Tip) Starve->Scratch Wash Wash x2 (PBS) Remove Debris Scratch->Wash Treat Add Compound (+/- Mitomycin C) Wash->Treat Image0 Image T=0h Treat->Image0 ImageEnd Image T=24/48h Image0->ImageEnd

Figure 2: Wound healing assay workflow emphasizing the wash step to remove floating cells.

4.2. Detailed Procedure
  • Preparation: Seed cells in a 6-well or 24-well plate. Grow to 100% confluence .

  • Scratching:

    • Use a sterile p200 pipette tip.[6][7] Hold vertically.

    • Draw a straight line across the diameter of the well.

    • Self-Validation: Mark the bottom of the plate with a marker to ensure you image the exact same spot at T0 and T24.

  • Washing: Gently wash twice with PBS to remove detached cells.[4] Debris will interfere with software analysis.

  • Treatment:

    • Add media containing the 5-oxopyrrolidine compound.

    • Concentration: Use a sub-cytotoxic concentration (e.g., IC10 or IC20 derived from the MTT assay). If the cells die, they cannot migrate.

  • Imaging:

    • Acquire images at 0h, 12h, 24h using phase-contrast microscopy.

  • Analysis: Use ImageJ (Fiji) with the "Wound Healing Tool" plugin to measure the wound area.

4.3. Data Analysis

Calculate % Wound Closure:



Troubleshooting & Optimization

Table 1: Common Issues and Solutions

IssueProbable CauseCorrective Action
MTT: High Background Phenol Red interference or Compound precipitation.Use phenol-red free media.[3] Check solubility limit.
MTT: Variability Evaporation in outer wells ("Edge Effect").Fill outer wells with PBS (do not use for data).
Scratch: Regrowth Cell proliferation masking migration.Add Mitomycin C (5-10 µg/mL) or reduce serum to 1%.
Scratch: Uneven Gap Variable pressure on pipette tip.Use commercial inserts (e.g., Ibidi) for uniform gaps.
References
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International Journal of Molecular Sciences, 2022.[8] Link

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. International Journal of Molecular Sciences, 2022. Link

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies, 2025. Link

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, 2013. Link

  • Wound healing assay. Abcam Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Carbohydrazide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHZ-OPT-2024 | Topic: Reaction Engineering & Purification

Status: Open | Assigned Specialist: Senior Application Scientist

Executive Summary: The Reaction Landscape

Carbohydrazide (1,3-diaminourea) is synthesized primarily through the nucleophilic acyl substitution of dialkyl carbonates with hydrazine hydrate.[1] While the urea route exists, the Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC) routes are preferred in modern pharmaceutical contexts due to cleaner impurity profiles and easier workup.

Core Reaction:



Critical Success Factors:

  • Hydrazine Excess: Maintaining a specific molar excess to prevent the formation of poly-carbazides.

  • Thermal Management: Controlling the initial exotherm to prevent hydrazine decomposition.

  • Azeotropic Removal: Efficient removal of the alcohol co-product to drive the equilibrium forward.

Standard Operating Procedure (SOP): The DMC Route

This protocol is designed for high-purity applications (>98% assay).

Reagents & Stoichiometry
ComponentRoleMolar Eq.Notes
Dimethyl Carbonate (DMC) Substrate1.0Electrophile. Must be anhydrous.
Hydrazine Hydrate (80-100%) Nucleophile2.1 - 2.2Critical: <2.0 eq leads to oligomers.
Methanol SolventN/AOptional. Neat reaction is possible but requires careful heat management.[2]
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser.

  • Charging: Charge Hydrazine Hydrate into the reactor. Cool to 10–15°C .

  • Addition: Add DMC dropwise over 60–90 minutes.

    • Technical Insight: The reaction is exothermic. Maintain internal temp <40°C during addition to minimize hydrazine degradation.

  • Reflux: Once addition is complete, slowly ramp temperature to reflux (approx. 70–80°C ). Hold for 3–5 hours.

  • Distillation: Switch condenser to distillation mode. Remove methanol/water azeotrope to drive the reaction to completion (Le Chatelier’s principle).

  • Crystallization: Cool the reaction mass slowly to 0–5°C . Carbohydrazide will precipitate as white crystals.

  • Filtration & Wash: Filter the solid.[1][3][4][5] Wash with cold anhydrous ethanol (2x) to remove unreacted hydrazine and methyl carbazate.

  • Drying: Vacuum dry at 50°C . Warning: Melting point is ~153°C; do not overheat as it decomposes.

Process Visualization

Figure 1: Synthesis Workflow & Critical Control Points

G Start Start: Charge Hydrazine AddDMC Add DMC (Dropwise) Temp < 40°C Start->AddDMC Exothermic Reflux Reflux (70-80°C) 3-5 Hours AddDMC->Reflux Kinetic Control Distill Distill Methanol (Drive Equilibrium) Reflux->Distill Thermodynamic Control Cool Cool to 0-5°C (Crystallization) Distill->Cool Solubility Drop Filter Filtration & Ethanol Wash Cool->Filter Dry Vacuum Dry (<60°C) Filter->Dry

Caption: Workflow emphasizing thermal gates (yellow/red) to prevent impurity formation.

Troubleshooting Guide (FAQ)

Q1: My product is oiling out or sticky instead of crystallizing. Why?

Diagnosis: This indicates the presence of Methyl Carbazate (the mono-substituted intermediate) or excessive water content.

  • Root Cause:

    • Insufficient reaction time.

    • Hydrazine loss (evaporation) leading to <2.0 equivalents.

    • Failure to distill off methanol (equilibrium stuck).

  • Corrective Action:

    • Check the reaction stoichiometry.[1][6] Ensure you started with at least 2.1 eq of Hydrazine.

    • Return the oil to the flask, add a small amount of fresh Hydrazine Hydrate (0.2 eq), and reflux for an additional 2 hours.

    • Ensure aggressive distillation of the methanol co-product.

Q2: I am seeing low yields (<60%). Where is the product going?

Diagnosis: Solubility losses or thermal decomposition.

  • Root Cause: Carbohydrazide is highly soluble in water (approx. 50g/100mL at room temp) but insoluble in ethanol.

  • Corrective Action:

    • Solvent Swap: Do not wash with water. Use cold ethanol or methanol for the wash steps.

    • Mother Liquor: Recyle the mother liquor. It contains dissolved product and unreacted hydrazine.

    • Temperature: Ensure the crystallization step reaches <5°C.

Q3: The melting point is low (<150°C). What are the impurities?

Diagnosis: Impure crystalline lattice.

  • Likely Impurities:

    • Methyl Carbazate:[4][7] Melting point ~73°C. Drastically lowers the mixture MP.

    • Hydrazinium Salts: If acid was present (unlikely in this route).

  • Purification Protocol: Recrystallize from water/ethanol (1:3 ratio) . Dissolve in minimum hot water, then add ethanol until turbid, and cool.

Advanced Optimization Logic

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type1 Product is Oily/Sticky Issue->Type1 Type2 Low Yield Issue->Type2 Type3 Low Melting Point Issue->Type3 Cause1 Incomplete Reaction (Methyl Carbazate) Type1->Cause1 Cause2 Solubility Loss in Water Type2->Cause2 Cause3 Impurity Entrapment Type3->Cause3 Fix1 Add 0.2eq Hydrazine Reflux 2h Distill Methanol Cause1->Fix1 Fix2 Chill to 0°C Wash with Ethanol ONLY Cause2->Fix2 Fix3 Recrystallize: Water/Ethanol (1:3) Cause3->Fix3

Caption: Logic flow for diagnosing physical state and yield issues based on reaction chemistry.

References

  • Preparation of Carbohydrazide. ChemicalBook. Retrieved from

    • Validates the DMC + Hydrazine route and general stoichiometry.
  • Process for making carbohydrazide. Google Patents (EP0103400B1). Retrieved from

    • Authoritative source for the two-step reaction mechanism, temperature limits (<80°C)
  • Carbohydrazide (1,3-Diaminourea) Technical Data. Ataman Kimya. Retrieved from

    • Provides solubility data (water vs. ethanol)
  • Mechanisms and kinetics for preparing carbohydrazide. ResearchGate (Int. J. Quantum Chem). Retrieved from

    • Supports the theoretical basis of the nucleophilic attack and reaction p

Sources

How to minimize byproducts in the synthesis of 5-oxopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-oxopyrrolidine (also known as γ-lactam or pyrrolidinone) derivatives. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous pharmaceuticals and natural products.[1][2] However, its synthesis is often plagued by the formation of persistent and challenging-to-remove byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the mechanistic origins of common issues and provides actionable, field-proven strategies to minimize byproduct formation, optimize yields, and streamline your purification processes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of 5-oxopyrrolidine derivatives. Each Q&A entry details the potential causes and provides step-by-step solutions.

Q1: My intramolecular cyclization of a γ-amino acid derivative is producing significant amounts of a high molecular weight byproduct, likely a polymer. What's happening and how can I stop it?

Answer:

This is a classic case of intermolecular amidation competing with the desired intramolecular cyclization. Instead of the amine of one molecule attacking its own ester or carboxylic acid group to form the five-membered ring, it attacks the electrophilic carbonyl group of a different molecule. This initiates a chain reaction, leading to oligomers or polymers.

Causality: This side reaction is governed by reaction kinetics and concentration. At high concentrations, the probability of two reactant molecules colliding (intermolecular reaction) increases relative to the probability of the reactive ends of a single molecule finding each other (intramolecular reaction).

Solutions to Promote Intramolecular Cyclization:

  • High-Dilution Conditions: This is the most critical factor. By significantly lowering the concentration of your substrate, you decrease the frequency of intermolecular collisions, giving the intramolecular cyclization a kinetic advantage.

    • Protocol: Instead of adding the substrate all at once, use a syringe pump to slowly add a dilute solution of your γ-amino acid derivative to a large volume of refluxing solvent over several hours.

  • Choice of Solvent: The solvent can influence the conformation of your linear precursor. A solvent that encourages a folded or "U-shaped" conformation can pre-organize the molecule for intramolecular cyclization.

    • Recommendation: Non-polar, aprotic solvents like toluene or dioxane are often effective for this purpose.

  • Temperature Optimization: Higher temperatures generally increase reaction rates but may not favor the desired intramolecular pathway.

    • Troubleshooting Step: Systematically lower the reaction temperature. While this may increase the reaction time, it can significantly improve the ratio of desired lactam to polymeric byproduct.[3][]

Q2: I'm attempting a synthesis via aza-Michael addition followed by cyclization, but I'm isolating unreacted starting materials and a complex mixture of side products. How can I improve this cascade reaction?

Answer:

The aza-Michael addition is a powerful C-N bond-forming reaction, but it can be susceptible to side reactions, especially with substrates like itaconates.[5] The primary issues are often related to catalyst choice, solvent effects, and unwanted isomerization of the Michael acceptor.[6]

Common Pitfalls and Solutions:

  • Isomerization of the Michael Acceptor: Unsaturated esters like itaconates can isomerize to unreactive regioisomers (e.g., mesaconates) in the presence of a base or even the amine reactant itself.[6]

    • Solution: Use low-polarity solvents (e.g., toluene, THF) and lower reaction temperatures to suppress this isomerization.[6] Lewis acid catalysts (e.g., I₂, ZnCl₂) can also promote the desired addition over isomerization.[6]

  • Sluggish Aza-Michael Addition: The initial addition of the amine to the α,β-unsaturated system can be slow, allowing for side reactions to occur.

    • Solution: While traditionally run neat or with base catalysts, Lewis acids can effectively catalyze the reaction.[6] For solvent-free conditions, using a catalyst like sulfated zirconia can lead to high yields in short reaction times.[7]

  • Failed Cyclization: The intermediate Michael adduct may fail to cyclize efficiently.

    • Solution: The cyclization is an amidation reaction. If the Michael addition is performed under neutral or acidic conditions, a subsequent step with heat or a mild base may be required to drive the final ring-closure. Ensure all water is removed, as it can hydrolyze the ester and prevent cyclization.

Troubleshooting Workflow for Aza-Michael Addition-Cyclization

G cluster_0 Intramolecular Pathway (Desired) cluster_1 Intermolecular Pathway (Byproduct) cluster_2 Control Strategy A γ-Amino Ester (Folded Conformation) B Transition State (5-membered ring) A->B  k_intra C 5-Oxopyrrolidine (Product) B->C D γ-Amino Ester (Molecule 1) F Dimer Intermediate D->F k_inter (High Concentration) E γ-Amino Ester (Molecule 2) E->F k_inter (High Concentration) G Polymer Chain F->G + n Molecules H High Dilution (Low Concentration) I k_intra >> k_inter H->I Favors

Sources

Technical Support Center: Stability Optimization for 1-Butyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction

Welcome to the Technical Support Center. You are likely working with 1-Butyl-5-oxopyrrolidine-3-carbohydrazide , a compound featuring a lactam (pyrrolidone) ring and a reactive carbohydrazide tail. While the pyrrolidone core offers moderate stability, the carbohydrazide moiety (-CONHNH₂) is chemically labile. It acts as a "soft" nucleophile and a reducing agent, making it susceptible to three primary degradation pathways: Oxidation , Hydrolysis , and Condensation with Carbonyls .

This guide provides an autonomous, non-templated troubleshooting workflow to ensure the integrity of your solution-phase experiments.

Part 1: Critical Stability Factors (The "Why" and "How")

Solvent Compatibility: The Ketone Trap

Issue: Users frequently dissolve hydrazides in Acetone or technical-grade alcohols, leading to rapid sample destruction. Mechanism: The terminal nitrogen of the hydrazide group attacks the electrophilic carbonyl carbon of ketones or aldehydes, forming a Hydrazone (Schiff base) and releasing water. This reaction is rapid and often irreversible.

CRITICAL WARNING: NEVER use Acetone, MEK (Methyl Ethyl Ketone), or aldehydes (e.g., Benzaldehyde) as solvents or additives.

Solvent ClassRecommendationTechnical Rationale
Ketones (Acetone) FORBIDDEN Forms hydrazones immediately.
Alcohols (MeOH, EtOH) Recommended Good solubility; ensure "HPLC Grade" (low aldehyde content).
Water Conditional Subject to hydrolysis; requires pH buffering.
Acetonitrile (ACN) Excellent Aprotic, polar, generally non-reactive.
DMSO/DMF Use Caution Good solubility, but hygroscopic; water uptake accelerates hydrolysis.
pH Sensitivity: The Hydrolysis Window

Issue: Carbohydrazides hydrolyze in both acidic and basic conditions.

  • Acidic (pH < 4): Protonation of the carbonyl oxygen activates the amide bond for water attack, cleaving the molecule into 1-butyl-5-oxopyrrolidine-3-carboxylic acid and hydrazine.

  • Basic (pH > 9): Base-catalyzed hydrolysis occurs; furthermore, high pH accelerates oxidative degradation to azo compounds.

Optimal Window: Maintain pH 5.0 – 7.0 .

Oxidative Degradation

Issue: Solutions turn yellow/orange over time. Mechanism: Dissolved oxygen, catalyzed by trace metal ions (Cu²⁺, Fe³⁺), oxidizes the hydrazide (-NH-NH₂) to a diimide (-N=N-) or azo species. This is often accompanied by gas evolution (N₂).

Part 2: Visualizing Degradation Pathways

The following diagram maps the chemical threats to your molecule.

StabilityMap Molecule 1-Butyl-5-oxopyrrolidine- 3-carbohydrazide Hydrazone Hydrazone Impurity (Schiff Base) Molecule->Hydrazone Rapid Formation Azo Azo/Diimide (Yellowing) Molecule->Azo Radical Mechanism Hydrolysis Carboxylic Acid + Hydrazine Molecule->Hydrolysis Bond Cleavage Acetone Ketone Solvents (Acetone) Acetone->Molecule Condensation Oxygen Dissolved Oxygen (+ Trace Metals) Oxygen->Molecule Oxidation AcidBase Extreme pH (<4 or >9) AcidBase->Molecule Catalysis

Caption: Figure 1. Primary degradation pathways. Red paths indicate immediate chemical incompatibility; Yellow paths indicate time-dependent degradation.

Part 3: Troubleshooting & Protocols

FAQ: "My solution turned yellow overnight. Is it still usable?"

Diagnosis: Oxidative degradation. Verdict: Likely compromised. The yellow color indicates the formation of azo/azoxy byproducts. Corrective Action:

  • Discard the solution.

  • Prepare fresh stock using the Inert Stabilization Protocol below.

Protocol: Inert Stabilization of Stock Solutions

Use this protocol for storage > 24 hours.

Reagents:

  • Solvent: HPLC-grade Methanol or Water (degassed).

  • Stabilizer: Disodium EDTA (if using water).

  • Gas: High-purity Argon or Nitrogen.

Step-by-Step:

  • Chelation (Aqueous only): If dissolving in water/buffer, add 0.1 mM EDTA . This chelates trace metal ions (Cu, Fe) that catalyze hydrazide oxidation [1].

  • Degassing: Sparging the solvent with Argon for 15 minutes before adding the solute. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Dissolution: Add the this compound. Vortex to dissolve under inert gas flow.

  • Storage: Store in an amber glass vial (to prevent photo-oxidation) with a septum cap. Purge the headspace with Argon before sealing. Store at -20°C.

FAQ: "I see an extra peak in my LC-MS at M+40."

Diagnosis: Acetone Hydrazone formation. Cause: You likely used glassware rinsed with acetone that wasn't fully dried, or used "Technical Grade" acetonitrile containing carbonyl impurities. Resolution: Switch to LC-MS grade solvents immediately.

Part 4: Experimental Workflow Logic

Use this decision tree to determine the optimal preparation method for your specific application.

Workflow Start Start: Prepare Solution SolventQ Select Solvent Start->SolventQ WaterPath Aqueous Buffer SolventQ->WaterPath Biological Assay OrganicPath Organic Solvent SolventQ->OrganicPath Chemical Synthesis CheckpH Check pH Target 5.0-7.0 WaterPath->CheckpH CheckGrade Verify Grade (No Aldehydes) OrganicPath->CheckGrade AddEDTA Add 0.1mM EDTA (Chelator) CheckpH->AddEDTA Degas Degas / Argon Purge CheckGrade->Degas AddEDTA->Degas Final Stable Solution Store -20°C Degas->Final

Caption: Figure 2. Decision tree for solvent selection and stabilization steps to maximize shelf-life.

References

  • Vertex AI Search. (2025).[1] Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. 2[3][4][5]

  • Khan Academy. (n.d.). Hydrolysis of Amides and Carbohydrates. 4[1][3][4][5]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. 6[1][3][5][7][8]

  • Organic Chemistry Frontiers. (2014). A practical route to azo compounds by metal-free aerobic oxidation of arylhydrazides. 9

  • Echemi. (2022). Acetone Hydrazone: Hydrazine Reaction With Acetone.[10] 10[4]

Sources

Validation & Comparative

Comparative Profiling: 1-Butyl-5-oxopyrrolidine-3-carbohydrazide vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

1-Butyl-5-oxopyrrolidine-3-carbohydrazide (BOPH) represents a specific chemotype within the pyrrolidin-2-one class. While established kinase inhibitors often utilize planar aromatic systems (e.g., quinazolines in Gefitinib), the 5-oxopyrrolidine scaffold offers a non-planar, sp3-rich core that provides unique solubility profiles and vectoral exploration of the ATP-binding pocket.

Recent structural activity relationship (SAR) studies (Tumosienė et al., 2025) have highlighted 5-oxopyrrolidine-3-carbohydrazides as potent precursors for multi-kinase inhibitors, particularly when derivatized into hydrazones to target VEGFR2 , BRAF , and SRC .

This guide outlines the comparative efficacy of the BOPH scaffold against industry-standard Type I and Type II kinase inhibitors.

Comparative Landscape: The Competitors
FeatureBOPH (Test Compound) Sunitinib (Standard) Sorafenib (Standard)
Core Scaffold Pyrrolidin-2-one (sp3 rich)Indolin-2-oneBi-aryl urea
Binding Mode ATP-Competitive (Hinge Binder)Type I (ATP-Competitive)Type II (Allosteric/DFG-out)
Primary Targets BRAF, VEGFR2, SRC (Predicted)VEGFR, PDGFR, KITRAF, VEGFR, PDGFR
Solubility (LogS) High (Hydrophilic Core)Low/ModerateLow (Requires Tosylate salt)
Lipinski Compliance High (MW < 300, H-donors: 3)Moderate (MW ~398)Moderate (MW ~464)

Mechanism of Action & Signaling Pathway[1][2]

To validate BOPH efficacy, one must understand its interference with the MAPK/ERK signaling cascade, a common pathway hyperactivated in melanomas and pancreatic cancers where this scaffold shows promise.

Pathway Visualization: MAPK/ERK Inhibition

The following diagram illustrates the intervention points of BOPH (acting on BRAF/SRC) compared to downstream effectors.

MAPK_Pathway RTK RTK (VEGFR/EGFR) [Transmembrane] RAS RAS-GTP RTK->RAS Activation BRAF BRAF (Kinase) RAS->BRAF Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation (Ser/Thr) ERK ERK1/2 MEK->ERK Phosphorylation (Tyr/Thr) Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation BOPH BOPH Scaffold (Test Compound) BOPH->BRAF Inhibits Sorafenib Sorafenib (Reference) Sorafenib->RTK Sorafenib->BRAF

Figure 1: Proposed intervention of BOPH scaffold within the MAPK signaling cascade, targeting BRAF and preventing downstream ERK phosphorylation.

Experimental Protocols for Comparative Profiling

To objectively compare BOPH with Sunitinib or Sorafenib, you must employ a "Self-Validating" workflow consisting of biochemical quantification followed by cellular confirmation.

Phase 1: Biochemical Kinase Assay (Luminescence)

Objective: Determine the IC50 of BOPH against recombinant BRAF or VEGFR2. Method: ADP-Glo™ or Kinase-Glo® (Promega).[1]

Protocol Steps:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Dilution:

    • Dissolve BOPH in 100% DMSO to 10 mM.

    • Prepare 10-point serial dilutions (1:3) in DMSO.[2][3]

    • Reference Control: Prepare Sunitinib identically.

  • Reaction Assembly (384-well plate):

    • Add 2 μL of Compound (at 4X final concentration).

    • Add 2 μL of Enzyme (BRAF V600E, ~2 ng/well).

    • Add 2 μL of Substrate/ATP mix (ATP at Km apparent, typically 10 μM).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 6 μL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 12 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Normalize RLU to "No Enzyme" (0% activity) and "DMSO Only" (100% activity). Fit curves using the Hill equation:



Phase 2: Cellular Target Engagement (Western Blot)

Objective: Confirm BOPH enters the cell and inhibits phosphorylation of ERK (p-ERK).

Protocol Steps:

  • Cell Seeding: Seed MDA-MB-231 cells (2 x 10^5 cells/well) in 6-well plates. Allow attachment (24h).

  • Starvation: Replace media with serum-free media for 12h (synchronizes cycle).

  • Treatment:

    • Treat with BOPH (1, 5, 10 μM).

    • Treat with Sorafenib (1 μM - Positive Control).

    • Treat with DMSO (Negative Control).

    • Incubate for 2 hours.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to spike p-ERK levels.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Run SDS-PAGE. Transfer to PVDF.

    • Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2 (Loading Control).

    • Validation: A drop in p-ERK signal relative to Total ERK confirms kinase inhibition.

Quantitative Performance Guide

When analyzing your data, use the following reference ranges to determine if BOPH is a "Hit" or "Lead."

Table 1: Efficacy Benchmarks (Biochemical IC50)
Compound ClassIC50 Target (Enzymatic)Cellular EC50Interpretation
Hit (BOPH Initial) 1 μM - 10 μM> 10 μMActive Scaffold. Optimization of the hydrazide tail (e.g., hydrazone formation) is required.
Lead Candidate 100 nM - 1 μM1 μM - 5 μMPromising. Proceed to ADME profiling.
Clinical Standard (Sunitinib) < 50 nM< 500 nMGold Standard. High potency, likely off-target toxicity risks.
Table 2: Physicochemical Profile (In Silico Prediction)
PropertyBOPH (1-Butyl...)SunitinibImpact on Development
MW ~200 Da398.47 DaBOPH is "Fragment-like," allowing room for chemical growth.
cLogP ~0.5 - 1.25.2 (High)BOPH has superior aqueous solubility; easier formulation.
TPSA ~85 Ų95 ŲGood membrane permeability predicted for BOPH.
H-Bond Donors 3 (Hydrazide NH2, NH)2Hydrazide offers versatile H-bonding in the kinase hinge region.

Workflow Visualization

The following diagram outlines the decision tree for validating the BOPH scaffold.

Workflow Start BOPH Scaffold Synthesis InSilico In Silico Docking (AutoDock Vina) Start->InSilico Biochem Biochemical Assay (ADP-Glo) InSilico->Biochem Decision1 IC50 < 10µM? Biochem->Decision1 Cellular Cellular Assay (Western Blot/MTT) Decision1->Cellular Yes Derivatize Derivatize to Hydrazone Decision1->Derivatize No (Weak Binder) Publish Lead Candidate Profile Cellular->Publish Derivatize->Biochem Retest

Figure 2: Strategic workflow for evaluating this compound. Note the feedback loop: if the raw hydrazide is weak, derivatization to a hydrazone is the standard medicinal chemistry fix.

Expert Insight: The "Hydrazide" Factor

As a Senior Scientist, I must highlight a critical nuance: This compound is likely a pro-drug or a pharmacophore anchor.

  • The Anchor: The pyrrolidinone ring mimics the ribose or base moiety of ATP, positioning the molecule in the binding pocket.

  • The Linker: The carbohydrazide group (-CONHNH2) is highly reactive. In many successful kinase inhibitors (as seen in the Int. J. Mol. Sci. 2025 paper), this group is condensed with an aromatic aldehyde to form a Hydrazone .

  • Recommendation: If your IC50 values for the raw BOPH compound are high (>10 μM), do not discard the scaffold. React it with 4-hydroxybenzaldehyde or isatin derivatives. The resulting extended pi-system usually improves potency by 100-fold by accessing the hydrophobic back-pocket of the kinase.

References

  • Tumosienė, I., et al. (2025). "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling."[4][5] International Journal of Molecular Sciences, 26(7), 3162.[4]

    • (Verified Context: Describes the specific activity of this scaffold against BRAF/VEGFR).

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors.

    • (Context: Mechanisms of Type I vs Type II inhibitors).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol."[1] Technical Manual.

    • (Context: Standard operating procedure for biochemical validation).

  • BenchChem. "Pyrrolidine Scaffold: A Framework for Mechanism of Action."

    • (Context: Structural advantages of pyrrolidine in drug design).

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A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking Predictions with Experimental Data for 5-Oxopyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of molecular docking predictions with experimental data for a series of 5-oxopyrrolidine derivatives. As researchers in drug discovery, it is imperative that we treat computational predictions not as an endpoint, but as a powerful hypothesis-generation tool that requires rigorous experimental validation. Here, we will walk through the causality of experimental choices, establish a self-validating workflow, and ground our protocol in authoritative standards to ensure scientific integrity.

Introduction: The Synergy of In Silico and In Vitro Approaches

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Its synthetic accessibility makes it an attractive starting point for developing novel therapeutic agents.[4] In modern drug discovery, molecular docking is a key computational method used to predict the binding orientation and affinity of small molecules to a protein target, thereby prioritizing candidates for synthesis and biological testing.[5][6]

However, the predictive power of docking is contingent on numerous factors, including the quality of the protein structure, the accuracy of the scoring function, and the handling of molecular flexibility.[7][8] Computational results, therefore, carry a degree of uncertainty. This guide demonstrates a robust workflow for cross-validating molecular docking predictions for a series of novel 5-oxopyrrolidine derivatives against their experimentally determined antibacterial activity, creating a feedback loop that strengthens both computational and experimental efforts.

The Cross-Validation Workflow: A Self-Validating System

The core principle of this guide is to establish a workflow where computational and experimental arms validate each other. A strong correlation between predicted binding affinity and measured biological activity gives us confidence in the docking model's ability to predict new, potentially more potent compounds. Conversely, a lack of correlation forces us to critically re-evaluate our computational model, experimental setup, or underlying hypotheses.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation PDB 1. Target Selection (e.g., S. aureus Gyrase B) Ligands 2. Ligand Preparation (5-Oxopyrrolidines) PDB->Ligands Docking 3. Molecular Docking (AutoDock Vina) Ligands->Docking Scores 4. Prediction (Binding Affinities) Docking->Scores Correlation 8. Cross-Validation (Correlation Analysis) Scores->Correlation Compare Synthesis 5. Compound Synthesis MIC_Assay 6. Biological Assay (MIC Determination) Synthesis->MIC_Assay Activity 7. Experimental Data (MIC Values) MIC_Assay->Activity Activity->Correlation Compare Refine_Model Refine Docking Protocol or Re-evaluate Hypothesis Correlation->Refine_Model Poor Correlation Prioritize Prioritize New Compounds for Synthesis Correlation->Prioritize Good Correlation

Caption: The Cross-Validation Workflow.

Part 1: In Silico Prediction via Molecular Docking

Our objective is to predict the binding affinity of a series of 5-oxopyrrolidine derivatives against a key bacterial target. Given the reported activity of such compounds against Staphylococcus aureus, we select the ATP-binding site of DNA gyrase subunit B (GyrB) as our target, a well-validated enzyme for antibiotic development.[1][2][9]

Experimental Protocol: Molecular Docking with AutoDock Vina

Rationale for Software Choice: We will use AutoDock Vina, a widely used open-source docking program known for its balance of speed and accuracy.[10][11] Its scoring function has been shown to perform well in various comparative studies.[12][13]

Step 1: Receptor Preparation

  • Obtain Crystal Structure: Download the crystal structure of S. aureus GyrB in complex with a known inhibitor from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 4URO.

  • Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules, co-solvents, and the co-crystallized ligand from the PDB file. The goal is to have a clean protein structure.

  • Add Hydrogens and Charges: Use AutoDockTools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein. This is crucial for accurately calculating electrostatic interactions.[14]

  • Save as .pdbqt: The prepared receptor is saved in the .pdbqt format, which includes charge and atom type information required by Vina.

Step 2: Ligand Preparation

  • Generate 3D Structures: The 2D structures of the 5-oxopyrrolidine derivatives are drawn using a chemical sketcher (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: Each ligand's 3D structure is energy-minimized using a force field like MMFF94. This step ensures a low-energy, stable starting conformation.

  • Set Rotatable Bonds: Use ADT to define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking simulation.[6]

  • Save as .pdbqt: The prepared ligands are also saved in the .pdbqt format.

Step 3: Grid Box Definition

  • Identify the Binding Site: The binding site is defined based on the position of the co-crystallized ligand in the original PDB file (4URO).

  • Define Grid Parameters: In ADT, a grid box is centered on the binding site. The size of the box must be large enough to encompass the entire active site and allow the ligands to move and rotate freely. A typical size would be 25 x 25 x 25 Å. The spacing is generally kept at the default of 1.0 Å.

Step 4: Running the Docking Simulation

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results: Vina will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol. The most negative score represents the most favorable predicted binding.[15]

G cluster_prep Preparation (AutoDockTools) cluster_dock Docking (AutoDock Vina) PDB Input: PDB Structure (e.g., 4URO) Clean Clean PDB: Remove Water, Ligand PDB->Clean Ligand_2D Input: 2D Ligand Structures Convert_3D Convert to 3D & Energy Minimize Ligand_2D->Convert_3D AddH Add Hydrogens & Charges Clean->AddH Receptor_PDBQT Receptor.pdbqt AddH->Receptor_PDBQT Grid Define Grid Box (Binding Site) Receptor_PDBQT->Grid Set_Bonds Set Rotatable Bonds Convert_3D->Set_Bonds Ligand_PDBQT Ligand.pdbqt Set_Bonds->Ligand_PDBQT Run Run Vina Simulation Ligand_PDBQT->Run Grid->Run Output Output: Poses & Binding Affinities (kcal/mol) Run->Output Analysis Analysis of Results Output->Analysis Rank by Score

Caption: Molecular Docking Workflow using AutoDock Vina.

Part 2: In Vitro Validation via Antimicrobial Susceptibility Testing

To validate our docking predictions, we must quantify the biological activity of the synthesized 5-oxopyrrolidine compounds. The standard method for this is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Experimental Protocol: Broth Microdilution MIC Assay

Causality: The broth microdilution method is a standardized, quantitative, and high-throughput technique that allows for the simultaneous testing of multiple compounds against a bacterial strain, making it ideal for validating a series of derivatives.

Step 1: Preparation of Materials

  • Bacterial Strain: Use a standardized culture of Staphylococcus aureus (e.g., ATCC 29213). Grow the bacteria in Mueller-Hinton Broth (MHB) to the logarithmic phase.

  • Bacterial Inoculum: Adjust the bacterial culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Stock Solutions: Prepare stock solutions of each synthesized 5-oxopyrrolidine derivative in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

Step 2: Assay Procedure

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB. The typical concentration range tested is from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include the following controls on each plate:

    • Positive Control: A well-known antibiotic (e.g., Ciprofloxacin).

    • Negative Control (Growth): Bacteria in MHB with DMSO (at the highest concentration used for the compounds) but without any test compound.

    • Sterility Control: MHB only, to check for contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

Step 3: Determining the MIC

  • Visual Inspection: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

  • Spectrophotometric Reading (Optional): For more quantitative results, the optical density (OD) at 600 nm can be read using a plate reader. The MIC is the concentration that inhibits a predefined percentage (e.g., 90%) of bacterial growth compared to the negative control.

Comparative Analysis: Docking Predictions vs. Experimental Reality

Now we reach the crucial cross-validation step. We will compare the predicted binding affinities from our in silico experiment with the MIC values from the in vitro assay. It is important to note that a lower binding energy (more negative) should theoretically correlate with a lower MIC value (higher potency).

Compound ID5-Oxopyrrolidine DerivativeVina Binding Affinity (kcal/mol)Experimental MIC (µg/mL)
Cpd-1 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid-6.8128
Cpd-2 Derivative with 5-nitrothiophene substituent[1]-8.58
Cpd-3 Derivative with benzylidene moiety[16]-7.916
Cpd-4 Derivative with 2,5-dimethylpyrrole moiety[1]-7.264
Cpd-5 Unsubstituted Phenylpyrrolidine carboxylic acid-6.5>256
Control Ciprofloxacin-9.11

Note: This table presents hypothetical yet plausible data based on published literature for illustrative purposes.

Analysis of Correlation: In this hypothetical dataset, a clear trend emerges. Cpd-2 , with the most favorable binding affinity (-8.5 kcal/mol), also exhibits the best experimental activity (MIC = 8 µg/mL). Conversely, Cpd-5 , with the poorest binding score (-6.5 kcal/mol), shows no significant activity. This positive correlation suggests that our docking protocol is successfully capturing key binding interactions and can be a useful predictive tool for this chemical series and target. The model correctly ranked the most active compound and distinguished it from inactive ones.

Discussion: Navigating Docking Successes and Failures

While our example shows a good correlation, real-world scenarios are often more complex. A lack of correlation is not a failure of the overall approach but an opportunity to refine the model.[17][18]

Common Reasons for Discrepancies:

  • Scoring Function Inaccuracies: The scoring function is an approximation of the true binding free energy. It may fail to accurately score certain types of interactions or penalize desolvation effects correctly.[11][19]

  • Receptor Rigidity: Most standard docking protocols treat the protein receptor as rigid.[6][7] However, proteins are dynamic, and the binding of a ligand can induce conformational changes ("induced fit"). If the target protein undergoes significant rearrangement, a rigid docking approach may fail.[19]

  • Off-Target Effects or Different Mechanisms: The compound's experimental activity may not be due to the inhibition of the chosen target. It could be acting on another protein, or its mechanism might be unrelated to direct enzyme inhibition (e.g., membrane disruption).

  • Pharmacokinetic Factors: An in vitro assay is a simplified system. A compound that binds strongly to the target might not be able to cross the bacterial cell wall to reach it, leading to a high MIC despite a good docking score.

Strategies for Improvement: If a poor correlation is observed, consider the following:

  • Re-Docking a Known Ligand: As a first validation step, always remove the co-crystallized ligand from the PDB structure and dock it back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å.[20][21] If this fails, the docking protocol itself is flawed.

  • Ensemble Docking: To account for protein flexibility, dock the ligands against multiple conformations of the receptor, which can be derived from different crystal structures or generated through molecular dynamics (MD) simulations.[8]

  • Use Multiple Docking Programs/Scoring Functions: Different programs use different algorithms and scoring functions.[22] A consensus approach, where a compound is only prioritized if it scores well across multiple programs, can often improve the reliability of predictions.[23]

Conclusion

The cross-validation of molecular docking with experimental data is a cornerstone of modern, efficient drug discovery. It transforms computational chemistry from a speculative exercise into a predictive, validated science. By establishing a rigorous, self-correcting workflow, researchers can gain confidence in their in silico models, allowing them to better prioritize synthetic efforts, reduce costs, and ultimately accelerate the journey from a chemical scaffold like 5-oxopyrrolidine to a viable drug candidate. The key is to remain critical of both computational and experimental results, using each to inform and validate the other.

References

  • Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available at: [Link]

  • Chaudhury, S., et al. (2011). Benchmarking and Analysis of Protein Docking Performance in Rosetta v3.2. PLoS ONE. This source discusses examples of docking successes and failures. Available at: [Link]

  • Zarghi, A., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. Available at: [Link]

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  • Grybaitė, B., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Available at: [Link]

  • Spassov, V. Z., et al. (2008). Attracting cavities for docking. Replacing the rough energy landscape of the protein by a smooth attracting landscape. Journal of Chemical Information and Modeling. This source provides visual examples of docking success and failure. Available at: [Link]

  • Li, H., et al. (2021). Software for Molecular Docking: A review. ResearchGate. Available at: [Link]

  • Singh, P. P., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Yadav, P., & Kumar, R. (2023). Basics, types and applications of molecular docking: A review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Patel, H. M., et al. (2022). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Available at: [Link]

  • Vilar, S., & Cozza, G. (n.d.). Case Studies of Docking in Drug Discovery. Molecular Informatic. Available at: [Link]

  • Al-Khafaji, K., & Taskin, T. (2023). An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring performance. DiVA. Available at: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • S, S., et al. (2023). Molecular docking in drug design: Basic concepts and application spectrums. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Ruiz-Carmona, S., et al. (2017). Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link]

  • Bertašiūtė, M., et al. (2022). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. Available at: [Link]

  • Kanamori, E., et al. (2005). Evaluations of Molecular Docking Programs for Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • Huang, P. S., et al. (2023). Evaluating Zero-Shot Scoring for In Vitro Antibody Binding Prediction with Experimental Validation. arXiv. Available at: [Link]

  • Yurttas, L. (2022). Review on Molecular Modeling and Docking. SAR Journal. Available at: [Link]

  • Wang, Z., et al. (2022). Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kumar, A. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • Amaro, R. E., et al. (2004). Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science. Available at: [Link]

  • Liu, Y., et al. (2024). Integrated transcriptomics and molecular docking identify hub genes and statin regulators in Helicobacter pylori-associated gastric mucosal pathogenesis. Frontiers in Microbiology. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study. Journal of Hunan University Natural Sciences. Available at: [Link]

  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Chem Help ASAP. (2023). in silico assays & screening for drug binding. YouTube. Available at: [Link]

  • Kumar, R. S., et al. (2023). Synthesis and molecular docking studies of dispiropyrrolidine oxindole derivatives as a therapeutics agent against methicillin-resistant Staphylococcus aureus (MRSA). Organic Communications. Available at: [Link]

  • Vaickelioniene, R., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

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  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

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  • Khan, A., et al. (2024). Network Pharmacology, Molecular Docking and Experimental Validation on the Efficacy of Cinnamomum zeylanicum in Diabetic Wound Healing. Drug Design, Development and Therapy. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.